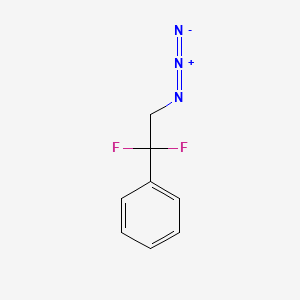

(2-叠氮基-1,1-二氟乙基)苯

描述

“(2-Azido-1,1-difluoroethyl)benzene” is a chemical compound used in scientific research. It has a molecular formula of C8H7F2N3 and a molecular weight of 183.16 .

Synthesis Analysis

The synthesis of β-Difluoroalkyl Azides, which includes “(2-Azido-1,1-difluoroethyl)benzene”, involves an unprecedented 1,2-azide migration developed through gem-difluorination of the easily available -vinyl azides . This approach provides a platform for the downstream synthesis of -difluorinated β alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of “(2-Azido-1,1-difluoroethyl)benzene” is derived from its molecular formula C8H7F2N3 . The molecule contains a benzene ring, which is an organic aromatic compound with interesting properties .Chemical Reactions Analysis

The azide ion in “(2-Azido-1,1-difluoroethyl)benzene” can participate in a variety of chemical reactions. For instance, it can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .科学研究应用

自组装和纳米技术

苯衍生物由于其自组装成一维、纳米级棒状结构(通过氢键稳定)而被广泛研究。这种特性在纳米技术和聚合物加工领域得到了特别的利用。例如,苯-1,3,5-三甲酰胺 (BTA) 部分对其超分子自组装行为有详细的了解,从而导致从纳米技术到生物医学应用的广泛应用 (Cantekin、de Greef 和 Palmans,2012)。

功能化唑类的合成

苯衍生物与二氧化碳 (CO2) 反应生成功能化唑类的反应是一个非常重要的研究领域。苯胺衍生物与 CO2 反应生成苯并稠合唑类化合物(如苯并咪唑、苯并噻唑和苯并咪唑酮)的反应代表了一个有吸引力的方案。由于 CO2 具有经济、无毒、丰富和环保的特性,因此该过程被认为是一种有价值的合成策略 (Vessally 等人,2017)。

药物化学和生物活性

苯衍生物,特别是带有三嗪骨架的苯衍生物,因其广泛的生物活性而受到认可。这些化合物已被研究和评估其抗菌、抗真菌、抗癌、抗病毒、抗疟疾、抗炎、抗溃疡、抗惊厥、抗微生物、杀虫和除草剂的特性。三嗪核由于其有效的药理活性,被认为是未来药物开发中的一个重要的核心部分 (Verma、Sinha 和 Bansal,2019)。

作用机制

Target of Action

The primary targets of (2-Azido-1,1-difluoroethyl)benzene are heteroatom nucleophiles, such as thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound’s interaction.

Mode of Action

(2-Azido-1,1-difluoroethyl)benzene interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the formation of a hypervalent iodine intermediate, which is critical for the reaction to proceed efficiently . The compound reacts with the nucleophiles, leading to changes in their chemical structure and function.

Biochemical Pathways

The interaction of (2-Azido-1,1-difluoroethyl)benzene with its targets affects various biochemical pathways. For instance, azides are known to participate in a variety of reactions, including reduction, bromination, and nitrile formation . These reactions can lead to the formation of new compounds, altering the downstream effects of the pathways involved.

Pharmacokinetics

The compound’s molecular weight of 18316 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The action of (2-Azido-1,1-difluoroethyl)benzene results in the formation of various new compounds. For example, azides can be reduced to tin-substituted amines, which can then be converted into either the corresponding amine or an amine derivative . These new compounds can have different molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of (2-Azido-1,1-difluoroethyl)benzene can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the chemoselectivity of the compound’s reactions . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.

安全和危害

While specific safety data for “(2-Azido-1,1-difluoroethyl)benzene” was not found, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, and using the substance only in well-ventilated areas .

属性

IUPAC Name |

(2-azido-1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-8(10,6-12-13-11)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFILYREJZMIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

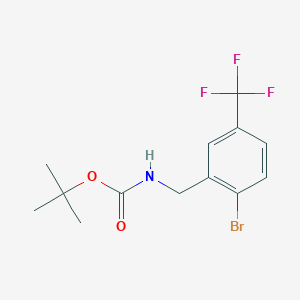

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)

![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)

![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)